7-Hydroxybenzofuran-3(2H)-one

Description

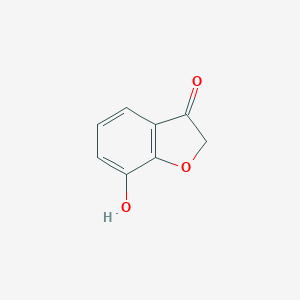

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,9H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUGHNAAVBGXQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Hydroxybenzofuran-3(2H)-one chemical properties and structure

An In-Depth Technical Guide to 7-Hydroxybenzofuran-3(2H)-one: Chemical Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic organic compound featuring a core benzofuranone scaffold. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity. As a versatile synthetic intermediate, this molecule is of significant interest to researchers in medicinal chemistry and materials science. Its structural motifs are found in various biologically active compounds, including inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), highlighting its potential in drug discovery. This document serves as a resource for scientists and drug development professionals, offering detailed protocols and expert insights into the practical application and theoretical underpinnings of this compound chemistry.

Chapter 1: Introduction to the Benzofuran-3(2H)-one Scaffold

The benzofuranone core is a prominent heterocyclic system found in a wide array of natural products, biologically active molecules, and industrial dyes.[1] This scaffold, consisting of a fused benzene and furanone ring, is structurally isomeric to flavones and biogenetically related to chalcones.[2] Molecules incorporating this structure exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antifungal properties.[3][4][5]

This compound, in particular, serves as a crucial building block in organic synthesis. The strategic placement of a phenolic hydroxyl group and a reactive ketone functionality makes it a valuable precursor for creating more complex molecular architectures. Its utility has been demonstrated in the synthesis of novel PARP-1 inhibitors, which are critical in cancer therapy, and as a reagent in the preparation of materials for liquid crystal displays.[6][7][8] This guide aims to consolidate the key technical information required for the effective use of this compound in a research and development setting.

Chapter 2: Molecular Structure and Physicochemical Properties

Structural Elucidation

The fundamental structure of this compound combines a bicyclic aromatic system with key functional groups that dictate its chemical behavior.

-

IUPAC Name : 7-hydroxy-1-benzofuran-3-one[9]

-

Synonyms : 7-Hydroxy-3(2H)-benzofuranone, 7-hydroxy-3-coumaranone, 7-hydroxy-2,3-dihydro-1-benzofuran-3-one[6][9]

The molecule's architecture features a planar benzene ring fused to a five-membered furanone ring. The hydroxyl group at position 7 is a hydrogen bond donor and can act as a nucleophile or an acidic proton source. The ketone at position 3 and the adjacent methylene group at position 2 are primary sites of reactivity, particularly for condensation reactions.

Caption: Chemical structure of this compound.

Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological media. Below is a summary of key computed and available data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆O₃ | [6][9] |

| Molecular Weight | 150.13 g/mol | [6][9] |

| XLogP3 | 1.1 | [9] |

| Hydrogen Bond Donors | 1 | [9] |

| Hydrogen Bond Acceptors | 3 | [9] |

| Topological Polar Surface Area | 46.5 Ų | [9] |

| Physical Description | Solid (predicted) | |

| Melting Point | Not available | |

| Solubility | Not available |

Chapter 3: Spectroscopic Characterization

| Spectroscopic Data (Predicted) | |

| ¹H NMR | Aromatic Protons (3H): Signals expected in the range of δ 6.8-7.5 ppm, showing coupling patterns characteristic of a 1,2,3-trisubstituted benzene ring.Methylene Protons (-CH₂-) (2H): A singlet expected around δ 4.5-5.0 ppm.Hydroxyl Proton (-OH) (1H): A broad singlet, chemical shift is solvent-dependent. |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal expected in the downfield region, δ 190-200 ppm.Aromatic Carbons (6C): Signals between δ 110-160 ppm.Methylene Carbon (-CH₂-) (1C): Signal around δ 70-80 ppm. |

| Infrared (IR) | O-H Stretch (Phenolic): Broad absorption around 3200-3400 cm⁻¹.C=O Stretch (Ketone): Strong, sharp absorption around 1680-1700 cm⁻¹.C=C Stretch (Aromatic): Absorptions around 1580-1600 cm⁻¹.C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z = 150.03. Common fragmentation patterns would involve loss of CO, CHO, and other small fragments. |

Chapter 4: Synthesis and Purification

The synthesis of benzofuran-3(2H)-ones can be achieved through various routes.[1][12] A common and reliable method for preparing this compound involves the intramolecular cyclization of a suitably substituted acetophenone precursor.[6]

Recommended Synthetic Protocol: Cyclization of 2',3'-Dihydroxyacetophenone

This protocol is based on established methods for the synthesis of related benzofuranones. The causality behind this choice rests on the commercial availability of the starting material and the straightforward nature of the cyclization reaction.

Reaction Scheme: 2',3'-Dihydroxyacetophenone → this compound

Materials and Reagents:

-

2',3'-Dihydroxyacetophenone

-

A suitable brominating agent (e.g., N-Bromosuccinimide)

-

Base (e.g., Potassium Carbonate or Sodium Hydroxide)

-

Solvent (e.g., Acetone, Ethanol, or DMF)

-

Hydrochloric Acid (for work-up)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

α-Halogenation: Dissolve 2',3'-Dihydroxyacetophenone (1.0 eq) in a suitable solvent. Add the brominating agent (1.0-1.1 eq) portion-wise while stirring at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Expertise Note: This step forms the phenacyl bromide intermediate, which is essential for the subsequent intramolecular Williamson ether synthesis.

-

Intramolecular Cyclization: To the reaction mixture, add a base (e.g., K₂CO₃, 2.0-3.0 eq). Heat the mixture to reflux. The base deprotonates the more acidic phenolic hydroxyl group, which then acts as a nucleophile, displacing the bromide to form the five-membered furanone ring. Monitor the reaction by TLC.

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by brine. Acidify the aqueous layer with dilute HCl if necessary to ensure the product is not in its phenolate form.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound. The self-validating nature of this protocol is confirmed by spectroscopic analysis (NMR, MS) of the final product, which should match the expected data.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chapter 5: Chemical Reactivity and Stability

The reactivity of this compound is dominated by its three key features: the phenolic hydroxyl group, the ketone, and the adjacent α-carbon (C2 position).

Reactivity at the Carbonyl and α-Carbon

The most significant reaction of this scaffold in drug discovery is the Knoevenagel or aldol-type condensation at the C2 position.[13] The methylene protons at C2 are acidic due to the adjacent carbonyl group and the benzene ring, allowing for deprotonation by a mild base. The resulting carbanion readily attacks aldehydes to form 2-benzylidenebenzofuran-3(2H)-ones, commonly known as aurones.[2] This reaction is pivotal for creating libraries of derivatives for structure-activity relationship (SAR) studies.[7]

Reaction Mechanism: Aurone Synthesis

Caption: Mechanism for the synthesis of aurone derivatives.

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group at C7 behaves as a typical phenol. It can undergo:

-

Etherification: Reaction with alkyl halides in the presence of a base.

-

Esterification: Reaction with acyl chlorides or anhydrides.

-

Electrophilic Aromatic Substitution: The -OH group is an activating, ortho-para directing group, though substitution on the benzene ring is less common than reactions at the furanone moiety.

Stability and Storage

This compound is expected to be a moderately stable solid. However, as with many phenols, it may be susceptible to air oxidation over time, potentially leading to coloration. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light at a cool temperature.

Chapter 6: Applications in Research and Drug Development

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents and functional materials.

Precursor for PARP-1 Inhibitors

A significant application of this scaffold is in the synthesis of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.[7][8] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA1/2 mutations.[8] By modifying the 7-position with a carboxamide group and performing condensation reactions at the 2-position, researchers have developed potent PARP-1 inhibitors.[7] The 7-hydroxy group can be a handle for introducing the carboxamide functionality or other key binding elements.

Biological Activity Profile

Derivatives of the benzofuranone core have demonstrated a wide range of biological activities:

-

Antioxidant Activity: The phenolic hydroxyl group contributes to radical scavenging properties, which is beneficial in combating oxidative stress.[4][14]

-

Anti-inflammatory Effects: Some 2,3-dihydrobenzofuran-2-one derivatives have shown potent anti-inflammatory activity, in some cases superior to reference drugs like indomethacin.[5]

-

Antiproliferative Activity: Isobenzofuran-1(3H)-ones, a related scaffold, have shown cytotoxic effects against various human cancer cell lines.[3]

PARP-1 Inhibition Pathway

Caption: Role of PARP-1 inhibitors in the DNA damage response pathway.

Chapter 7: Conclusion and Future Outlook

This compound is a heterocyclic compound of significant synthetic value. Its well-defined structure and predictable reactivity at multiple functional groups make it an ideal platform for constructing diverse molecular libraries. The demonstrated success of its derivatives, particularly as potent PARP-1 inhibitors, underscores its importance in modern drug discovery. Future research will likely focus on exploring new synthetic transformations of this scaffold to access novel chemical space and on evaluating its derivatives against a broader range of biological targets. The insights and protocols provided in this guide offer a solid foundation for researchers to harness the full potential of this versatile chemical building block.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 7-hydroxy-3-(2,3-dihydroxybutyl)-1(3H)-isobenzofuranone. National Center for Biotechnology Information. [Link]

-

NIST. 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. NIST Chemistry WebBook. [Link]

-

Taylor & Francis Online. An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Taylor & Francis Online. [Link]

-

NIST. 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl- Mass Spectrum. NIST Chemistry WebBook. [Link]

-

ChemistryViews. Flexible Synthesis of Benzofuranones. ChemistryViews. [Link]

-

MDPI. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules. [Link]

-

PubChem. 3-ethyl-7-hydroxy-6-methoxy-3H-2-benzofuran-1-one. National Center for Biotechnology Information. [Link]

-

Beaudry Research Group. Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]

-

Acta Scientific. An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences. [Link]

-

PubMed. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. National Library of Medicine. [Link]

-

SpectraBase. 3(2H)-benzofuranone, 7-[(hexahydro-1H-azepin-1-yl)methyl]-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-, (2E)-. SpectraBase. [Link]

-

ResearchGate. Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols. ResearchGate. [Link]

-

PubChem. 3-Hydroxyisobenzofuran-1(3H)-one. National Center for Biotechnology Information. [Link]

-

ResearchGate. Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

-

MDPI. Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Molecules. [Link]

-

SpectraBase. 7-Hydroxy-1(3H)-isobenzofuranone. SpectraBase. [Link]

-

NIST. 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one. NIST Chemistry WebBook. [Link]

-

NIH. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. National Institutes of Health. [Link]

-

ResearchGate. 1H NMR spectroscopic data of compounds 7-12. ResearchGate. [Link]

-

PubMed. Synthesis and biological activities of novel furo[2,3,4-jk][15]benzazepin-4(3H)-one derivatives. National Library of Medicine. [Link]

-

Arabian Journal of Chemistry. Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[9]benzofuran derivatives. Arabian Journal of Chemistry. [Link]

-

PubChem. 2-Acetyl-7-hydroxybenzofuran. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of 3(2H)-Benzofuranone. Cheméo. [Link]

-

ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region of compounds 6a and 6b. ResearchGate. [Link]

-

Taylor & Francis Online. Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals. [Link]

-

PubMed. 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. National Library of Medicine. [Link]

-

MySkinRecipes. 6,7-Dihydroxybenzofuran-3(2H)-one. MySkinRecipes. [Link]

Sources

- 1. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. actascientific.com [actascientific.com]

- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3(2H)-Benzofuranone, 7-hydroxy- | 19397-70-7 [chemicalbook.com]

- 7. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C8H6O3 | CID 20037272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 13. mdpi.com [mdpi.com]

- 14. Buy 7-Hydroxy-3-(2-hydroxyethyl)benzofuran [smolecule.com]

- 15. 7-hydroxy-3-(2,3-dihydroxybutyl)-1(3H)-isobenzofuranone | C12H14O5 | CID 11746674 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of 7-Hydroxybenzofuran-3(2H)-one (CAS Number: 19397-70-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxybenzofuran-3(2H)-one, a member of the benzofuranone class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the characterization of this molecule, registered under CAS number 19397-70-7. While experimental spectroscopic data for this specific compound is not widely available in the public domain, this document consolidates fundamental physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and presents predicted spectroscopic data alongside analysis of closely related analogues. Furthermore, a review of the biological activities of the broader hydroxybenzofuranone class is included to provide context for the potential applications of this target molecule. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzofuranone derivatives.

Introduction and Molecular Overview

This compound belongs to the benzofuranone family, a class of compounds that are constituents of many natural products and have demonstrated a wide array of biological activities.[1][2] The core structure consists of a fused benzene and furanone ring system, with a hydroxyl group at the 7-position. This substitution pattern, particularly the phenolic hydroxyl group, is a key determinant of the molecule's chemical reactivity and potential biological function, including antioxidant and antimicrobial properties.[1][3] The IUPAC name for this compound is 7-hydroxy-1-benzofuran-3-one.[4]

The exploration of benzofuranone derivatives in drug discovery is an active area of research, with studies highlighting their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][5] The characterization of novel analogues, such as this compound, is a critical step in unlocking their therapeutic potential.

Figure 2. Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on common methods for benzofuranone synthesis and should be optimized for specific laboratory conditions.

Materials:

-

2',3'-Dihydroxyacetophenone

-

A suitable C1 synthon (e.g., a haloacetic acid derivative)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Polyphosphoric acid (PPA) or another suitable dehydrating/cyclizing agent

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Step 1: Formation of the Phenoxyacetic Acid Intermediate

-

To a stirred solution of 2',3'-dihydroxyacetophenone (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

-

Add a haloacetic acid derivative (e.g., ethyl bromoacetate) (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude intermediate. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Type Cyclization

-

Add the crude intermediate from Step 1 to polyphosphoric acid (PPA) at a temperature of 80-100 °C.

-

Stir the mixture vigorously at this temperature for the time required for the reaction to complete (monitor by TLC).

-

Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the furanone ring, and the phenolic hydroxyl proton.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.2-7.4 | d | ~8-9 |

| H-5 | ~6.8-7.0 | t | ~8 |

| H-6 | ~6.7-6.9 | d | ~7-8 |

| -CH₂- (H-2) | ~4.6 | s | - |

| -OH | ~9.0-10.0 | s (broad) | - |

Rationale for Predictions:

-

The aromatic protons (H-4, H-5, H-6) will appear in the downfield region typical for aromatic compounds. Their specific shifts and coupling patterns will be influenced by the electron-donating hydroxyl group and the electron-withdrawing carbonyl and ether functionalities.

-

The methylene protons at the 2-position (H-2) are adjacent to a carbonyl group and an oxygen atom, which will deshield them, leading to a singlet in the range of 4.5-5.0 ppm.

-

The phenolic hydroxyl proton will likely appear as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C-3) | ~195-200 |

| C-O (C-7a) | ~160-165 |

| C-OH (C-7) | ~155-160 |

| C-3a | ~125-130 |

| C-4 | ~120-125 |

| C-5 | ~115-120 |

| C-6 | ~110-115 |

| -CH₂- (C-2) | ~70-75 |

Rationale for Predictions:

-

The carbonyl carbon (C-3) is expected to have the most downfield chemical shift.

-

The aromatic carbons attached to oxygen (C-7a and C-7) will also be in the downfield region.

-

The remaining aromatic carbons will appear in the typical aromatic region (110-130 ppm).

-

The methylene carbon (C-2) will be in the aliphatic region but shifted downfield due to the adjacent oxygen and carbonyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying key functional groups.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200-3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (ketone) | 1680-1700 | Strong |

| C=C stretch (aromatic) | 1500-1600 | Medium-Strong |

| C-O stretch (ether) | 1200-1300 | Strong |

| C-O stretch (phenol) | 1150-1250 | Strong |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 150, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways: Fragmentation is likely to involve the loss of small neutral molecules such as CO and CHO. A retro-Diels-Alder type fragmentation of the furanone ring is also a possibility.

Potential Biological Activities

While specific biological activity data for this compound is not available, the broader class of hydroxybenzofuranones has been investigated for various therapeutic applications.

-

Antioxidant Activity: The phenolic hydroxyl group is a key feature that can confer antioxidant properties by scavenging free radicals. [3]Studies on related benzofuran derivatives have demonstrated significant antioxidant potential. [3]* Antimicrobial Activity: Benzofuranone derivatives have been reported to exhibit activity against a range of bacterial and fungal strains. [1][6]The specific substitutions on the benzofuranone core play a crucial role in determining the spectrum and potency of antimicrobial action.

-

Anticancer Activity: Various substituted benzofuranones have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. [5]The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.

Further research is warranted to elucidate the specific biological profile of this compound.

Figure 3. Workflow for investigating the biological activities of this compound.

Conclusion

This compound is a molecule with significant potential for further investigation in both medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit partially predictive, overview of its characterization. The outlined synthetic protocol offers a viable route to obtaining this compound, and the predicted spectroscopic data provides a valuable reference for its identification and characterization. The exploration of its biological activities, guided by the known properties of related benzofuranones, represents a promising avenue for future research. It is our hope that this guide will serve as a valuable resource for scientists and researchers, stimulating further inquiry into this interesting and potentially valuable molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Prabawati, S. Y., & Fitriana, I. (2017). Synthesis of 7-(Hydroxy) Coumarin and Its Activity Test as Antibacterial against Staphylococcus aureus and Shigella flexneri.

-

Global Substance Registration System. 7-HYDROXY-3(2H)-BENZOFURANONE. [Link]

- Darla, M. M., Krishna, B. S., Srivash, M. K., & Ch, K. (2013). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. Medicinal Chemistry Research, 22(12), 5855-5863.

- Napiórkowska, M., et al. (2017).

- Khan, I., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 111-116.

- Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-92.

-

Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]

- Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123.

- Bathich, Y. (2015). 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. International Journal of ChemTech Research, 8(7), 102-109.

- Kumar, A., et al. (2012). New Benzofuran Derivatives as an Antioxidant Agent. Indian Journal of Pharmaceutical Sciences, 74(3), 263-267.

- Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittel-Forschung, 35(5), 784-786.

- Wang, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(19), 6298.

-

SpectraBase. 7-Hydroxy-1(3H)-isobenzofuranone. [Link]

- Dressler, H., & Reabe, K. G. (1970). U.S. Patent No. 3,503,996. Washington, DC: U.S.

-

ResearchGate. Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols. [Link]

-

Semantic Scholar. An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. actascientific.com [actascientific.com]

- 3. researchgate.net [researchgate.net]

- 4. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0327718) [np-mrd.org]

- 5. researchgate.net [researchgate.net]

- 6. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0293642) [np-mrd.org]

Spectroscopic analysis of 7-Hydroxybenzofuran-3(2H)-one

An In-depth Technical Guide to the Spectroscopic Analysis of 7-Hydroxybenzofuran-3(2H)-one

Introduction: The Analytical Imperative

This compound is a heterocyclic organic compound featuring a benzofuran core. Its structure is a valuable building block in the synthesis of more complex molecules, including biologically active compounds and materials for applications such as liquid display panels.[1] Given its role as a critical intermediate, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the validity of subsequent research and development. An integrated spectroscopic approach provides a complete picture of the molecule, confirming its covalent structure, molecular weight, functional groups, and electronic properties. This guide outlines the strategic application of four key spectroscopic techniques to achieve an unequivocal structural assignment.

Molecular Structure and Physicochemical Properties

To effectively interpret spectroscopic data, a clear understanding of the molecule's architecture is essential.

-

IUPAC Name: 7-hydroxy-1-benzofuran-3-one[2]

The structure consists of a bicyclic system: a benzene ring fused to a five-membered furanone ring. Key features include a phenolic hydroxyl (-OH) group, an aromatic system, a ketone (C=O) functional group, and a methylene (-CH₂-) bridge.

Caption: Figure 1: Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, we can piece together the molecule's connectivity.

Expertise & Rationale

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for this molecule. Causality: The acidic phenolic proton (-OH) is readily exchangeable. In DMSO-d₆, this exchange is slowed, and the proton often appears as a distinct, observable singlet, whereas in CDCl₃, it can be very broad or exchange with trace water, making it difficult to identify. Furthermore, the higher polarity of DMSO ensures complete dissolution.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the number of neighboring protons.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| Phenolic OH | 9.5 - 10.5 | Broad Singlet | 1H | - | Acidic proton, hydrogen-bonded to the DMSO solvent. |

| Aromatic H (H4, H5, H6) | 6.7 - 7.5 | Multiplet/dd, t, dd | 3H | ~7-9 Hz | Protons on the benzene ring, with shifts influenced by the hydroxyl and ether functionalities. |

| Methylene CH₂ (H2) | ~4.7 | Singlet | 2H | - | Protons are chemically equivalent and adjacent to an oxygen and a carbonyl group, resulting in a downfield shift. No adjacent protons to couple with. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Carbonyl C=O (C3) | 195 - 205 | Ketone in a five-membered ring, highly deshielded. |

| Aromatic C-O (C7a) | 155 - 165 | Aromatic carbon bonded to the ether oxygen. |

| Aromatic C-OH (C7) | 145 - 155 | Aromatic carbon bonded to the hydroxyl group. |

| Aromatic C-C (C3a) | 125 - 135 | Quaternary aromatic carbon at the ring junction. |

| Aromatic C-H (C4, C5, C6) | 110 - 130 | Aromatic carbons bonded to hydrogen. |

| Methylene CH₂ (C2) | 70 - 80 | Aliphatic carbon deshielded by adjacent ether oxygen and carbonyl group. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

-

Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H spectrum (e.g., 16 scans).

-

Acquire a standard ¹³C spectrum (e.g., 1024 scans or more, depending on concentration).

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

Caption: Figure 2: NMR Analysis Workflow

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high precision, thereby confirming its elemental composition.

Expertise & Rationale

High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap analyzer is the authoritative choice. Causality: ESI is a "soft" ionization method that minimizes fragmentation, ensuring a strong signal for the intact molecule (the molecular ion). HRMS provides a mass measurement accurate to several decimal places, allowing for the unambiguous determination of the molecular formula (C₈H₆O₃) by distinguishing it from other potential formulas with the same nominal mass.

Expected High-Resolution Mass Spectrometry Data

| Ionization Mode | Adduct | Expected m/z (Calculated) | Inferred Formula |

|---|---|---|---|

| ESI Positive | [M+H]⁺ | 151.0390 | C₈H₇O₃⁺ |

| ESI Positive | [M+Na]⁺ | 173.0209 | C₈H₆O₃Na⁺ |

| ESI Negative | [M-H]⁻ | 149.0244 | C₈H₅O₃⁻ |

Note: The exact mass of C₈H₆O₃ is 150.0317 Da.[2]

Fragmentation Analysis

While ESI is soft, some in-source fragmentation or tandem MS (MS/MS) can provide further structural clues. A common fragmentation pathway for related benzofuran structures is the loss of carbon monoxide (CO, 28 Da).[4]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

System Setup: Use a standard LC-MS system with an ESI source. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode).

-

Injection: Inject a small volume (e.g., 1-5 µL) of the sample solution.

-

Ionization: The sample is introduced into the ESI source, where it is nebulized and ionized.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., TOF), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Caption: Figure 3: LC-MS Analysis Workflow

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. Each group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

Expertise & Rationale

The solid-state KBr pellet method is a robust and common choice for acquiring the IR spectrum of a solid compound.[5] Causality: This method minimizes intermolecular hydrogen bonding effects that can occur in solution, providing a "cleaner" spectrum where absorption bands are often sharper. The key diagnostic peaks for this molecule are the sharp, high-frequency C=O stretch of the five-membered ring ketone and the broad O-H stretch of the phenol.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Phenolic O-H | Stretch | 3200 - 3500 | Broad, strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium, sharp |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | Medium, sharp |

| Ketone C=O | Stretch | 1700 - 1725 | Strong, sharp |

| Aromatic C=C | Stretch | 1500 - 1620 | Medium to strong, sharp |

| Ether/Phenol C-O | Stretch | 1200 - 1300 | Strong |

Note: The C=O stretch in related aurone structures is reported in the 1670–1698 cm⁻¹ range.[6] The exact position depends on conjugation and ring strain.

Experimental Protocol: KBr Pellet Method

-

Preparation: Gently grind ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer a small amount of the powder into a pellet press die.

-

Evacuation: Briefly connect the die to a vacuum pump to remove trapped air.

-

Compression: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

-

Analysis: Carefully remove the KBr disc from the die and place it in the sample holder of the IR spectrometer.

-

Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly sensitive to conjugated π-systems.

Expertise & Rationale

The choice of solvent can influence the absorption maxima (λ_max). A polar protic solvent like ethanol or methanol is a good starting point. Causality: The conjugated system of the aromatic ring and the α,β-unsaturated ketone constitutes the primary chromophore. We expect to see strong π→π* transitions. Adding a base (e.g., a drop of NaOH solution) to the sample cuvette will deprotonate the phenolic hydroxyl group, forming a phenoxide. This auxochromic effect typically causes a bathochromic (red) shift in the λ_max, providing further evidence for the presence of the phenolic group.

Expected UV-Vis Absorption Data (in Methanol)

| Transition Type | Expected λ_max (nm) | Chromophore |

|---|---|---|

| π → π* | ~250 - 280 | Benzene ring |

| π → π* | ~320 - 350 | Extended conjugated system (aromatic ring + enone) |

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol) of known concentration. Create a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank).

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over the desired range (e.g., 200-600 nm).

-

(Optional) Basicity Test: Add a single drop of dilute NaOH to the sample cuvette, mix gently, and re-record the spectrum to observe any bathochromic shift.

Integrated Analysis: A Self-Validating Conclusion

No single technique provides absolute proof. The trustworthiness of a structural assignment comes from the convergence of all spectroscopic data into a single, self-consistent model.

Caption: Figure 4: Integrated Spectroscopic Confirmation Workflow

The process is self-validating:

-

MS provides the molecular formula C₈H₆O₃.

-

IR confirms the presence of the expected functional groups for that formula: a hydroxyl, a ketone, and an aromatic ring.

-

NMR then assembles these pieces, showing exactly how the 6 hydrogens and 8 carbons are connected, confirming the benzofuranone skeleton and the specific (position 7) location of the hydroxyl group.

-

UV-Vis corroborates the presence of the conjugated electronic system predicted by the NMR-defined structure.

When all four datasets align with the proposed structure and contradict other plausible isomers, the identification is considered definitive. This rigorous, multi-faceted approach is the hallmark of sound analytical science and is essential for advancing research and development in any field that relies on well-characterized chemical entities.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones Source: Molecular Crystals and Liquid Crystals, Taylor & Francis Online URL: [Link]

-

Title: 7-HYDROXY-3(2H)-BENZOFURANONE Source: FDA Global Substance Registration System (GSRS) URL: [Link]

-

Title: Infrared spectroscopy Source: The Royal Society of Chemistry URL: [Link]

-

Title: Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass Source: SciSpace (originally from Journal of Mass Spectrometry) URL: [Link]

Sources

Navigating the Spectral Landscape of 7-Hydroxybenzofuran-3(2H)-one: A Technical Guide

An In-depth Exploration of 1H and 13C NMR Data for a Key Benzofuranone Scaffold

Abstract

7-Hydroxybenzofuran-3(2H)-one, a key heterocyclic scaffold, is of significant interest to researchers in medicinal chemistry and natural product synthesis. A thorough understanding of its structural and electronic properties is paramount for the rational design of novel derivatives with potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into molecular structure. This technical guide offers a detailed analysis of the 1H and 13C NMR spectral data of this compound, providing a foundational resource for its unambiguous identification and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this important molecule.

Introduction: The Significance of this compound

Benzofuranones are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties, have made them attractive targets for synthetic and medicinal chemists. This compound, in particular, serves as a versatile building block for the synthesis of more complex derivatives.

The precise characterization of such molecules is fundamental to drug discovery and development. NMR spectroscopy stands as the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will delve into the intricacies of the 1H and 13C NMR spectra of this compound, explaining the underlying principles that govern the observed chemical shifts and coupling constants.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for the unambiguous assignment of NMR signals. The structure of this compound with the standard numbering convention is presented below. This numbering will be used throughout this guide for all spectral assignments.

Caption: Molecular structure and atom numbering of this compound.

1H NMR Spectral Analysis

The proton (1H) NMR spectrum provides valuable information regarding the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons.

Note: At the time of writing, publicly available, experimentally verified 1H NMR data for this compound is limited. The following analysis is based on established principles of NMR spectroscopy and data from closely related analogs. Researchers should consider the experimental conditions, particularly the solvent used, as this can significantly influence chemical shifts.

Table 1: Predicted 1H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~ 4.6 | Singlet (s) | - | Protons on a methylene carbon adjacent to an oxygen atom and a carbonyl group. The singlet nature arises from the absence of vicinal protons. |

| H-4 | ~ 7.2 | Doublet of doublets (dd) | ortho: ~8.0, meta: ~1.5 | Aromatic proton ortho to the ether oxygen and meta to the carbonyl group. It is coupled to both H-5 and H-6. |

| H-5 | ~ 6.9 | Triplet (t) | ortho: ~8.0 | Aromatic proton coupled to two adjacent protons, H-4 and H-6, with similar coupling constants. |

| H-6 | ~ 7.0 | Doublet of doublets (dd) | ortho: ~8.0, meta: ~1.5 | Aromatic proton ortho to the hydroxyl group and coupled to H-5 and H-4. |

| 7-OH | Variable (broad singlet) | Broad Singlet (br s) | - | The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad signal that can be exchanged with D2O. |

13C NMR Spectral Analysis

The carbon-13 (13C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule and provides insights into their electronic environment.

Table 2: Predicted 13C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~ 75 | Aliphatic carbon bonded to an oxygen atom. |

| C-3 | ~ 195 | Carbonyl carbon, typically found in the downfield region of the spectrum. |

| C-3a | ~ 120 | Aromatic carbon at the ring junction. |

| C-4 | ~ 125 | Aromatic CH carbon. |

| C-5 | ~ 115 | Aromatic CH carbon. |

| C-6 | ~ 120 | Aromatic CH carbon. |

| C-7 | ~ 150 | Aromatic carbon bearing the hydroxyl group, significantly deshielded by the oxygen atom. |

| C-7a | ~ 155 | Aromatic carbon at the ring junction, bonded to the ether oxygen. |

Experimental Protocols: A Guide to Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

5.1. Sample Preparation

-

Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl3) is a common choice for many organic molecules. However, for compounds with exchangeable protons like the hydroxyl group in this compound, deuterated dimethyl sulfoxide (DMSO-d6) is often preferred as it can slow down the exchange rate, allowing for the observation of the -OH proton signal.

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for 1H and 13C NMR, with its signal set to 0.00 ppm.

5.2. NMR Instrument Parameters

The following is a general set of parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

Caption: A generalized workflow for the acquisition and analysis of NMR data.

Conclusion and Future Outlook

This technical guide provides a foundational understanding of the 1H and 13C NMR spectra of this compound based on established spectroscopic principles. While comprehensive experimental data is currently limited in the public domain, the predicted assignments and experimental protocols outlined herein offer a valuable starting point for researchers working with this compound.

The future acquisition and publication of detailed, experimentally verified 2D NMR data, such as COSY, HSQC, and HMBC spectra, would be invaluable to the scientific community. Such data would not only confirm the assignments presented here but also provide deeper insights into the long-range connectivity within the molecule, further solidifying the structural characterization of this important synthetic intermediate.

References

Due to the absence of specific literature containing the complete experimental NMR data for this compound, this section remains unpopulated. Researchers are encouraged to consult chemical databases such as PubChem for general information on the compound. For foundational knowledge on NMR spectroscopy, the following resources are recommended:

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Mass spectrometry and IR spectroscopy of 7-Hydroxybenzofuran-3(2H)-one

An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 7-Hydroxybenzofuran-3(2H)-one

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound belonging to the benzofuranone family. Its structural framework is a key scaffold in various natural products and pharmacologically active molecules. The precise characterization of its molecular structure is a prerequisite for its application in research, quality control, and drug development. Spectroscopic techniques, particularly Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, are indispensable tools for this purpose. MS provides information about the molecule's mass and elemental composition, while IR spectroscopy identifies the functional groups present.[1]

This guide offers a detailed exploration of the mass spectrometric and infrared spectroscopic analysis of this compound. It is designed for researchers and professionals, providing not only procedural steps but also the underlying scientific rationale to ensure robust and reliable structural elucidation.

Molecular Profile: this compound

Part 1: Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For a small organic molecule like this compound, Electron Ionization (EI) is a common and effective method for generating ions and inducing characteristic fragmentation, which provides a structural fingerprint of the molecule.[5]

Expertise & Experience: The Rationale Behind Experimental Choices

The choice of EI at a standard energy of 70 electron volts (eV) is deliberate. This energy level is high enough to consistently produce a rich fragmentation pattern, which is crucial for structural confirmation and is highly reproducible across different instruments.[5] A direct insertion probe is often preferred for pure solid samples to avoid thermal degradation that might occur in a gas chromatography inlet.

Trustworthiness: A Self-Validating Protocol

An accurate mass measurement protocol requires careful calibration and execution to be self-validating. The mass spectrometer's m/z scale must be calibrated with a known reference compound across the desired mass range.[6] For high-resolution mass spectrometry (HRMS), the use of an internal calibrant or "lock mass" ensures minimal drift and provides high mass accuracy, allowing for the confident determination of the elemental formula.[6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Instrument Calibration: Calibrate the mass spectrometer using a suitable reference compound (e.g., perfluorotributylamine - PFTBA) covering a mass range of m/z 50-500.[6]

-

Sample Preparation: Place a small amount (microgram quantity) of crystalline this compound into a clean capillary tube.

-

Sample Introduction: Insert the capillary tube into the direct insertion probe of the mass spectrometer.

-

Ionization: Gradually heat the probe to vaporize the sample directly into the ion source. The vaporized molecules are then bombarded with a beam of electrons (standard energy: 70 eV).[5]

-

Mass Analysis: The generated positive ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.[5]

-

Detection: The detector counts the ions at each m/z value, generating the mass spectrum.

Authoritative Grounding: Data Interpretation and Fragmentation Pathway

The mass spectrum of this compound is expected to show a distinct molecular ion peak and several key fragment ions. The fragmentation pattern is governed by the stability of the resulting ions and neutral losses.

-

Molecular Ion (M⁺˙): The primary event is the removal of an electron to form the molecular ion radical, which should appear at m/z 150 . Its presence confirms the molecular weight of the compound.[3]

-

Loss of CO: Carbonyl compounds frequently undergo fragmentation with the loss of a neutral carbon monoxide (CO) molecule (28 Da). The loss of CO from the molecular ion would result in a fragment ion at m/z 122 . This is often a prominent peak in the spectra of compounds containing a carbonyl group.[7]

-

Loss of CHO: Cleavage can result in the loss of a formyl radical (CHO˙, 29 Da), leading to a fragment at m/z 121 .

-

Retro-Diels-Alder (RDA) Fragmentation: The heterocyclic ring system can undergo a characteristic RDA-type cleavage. A plausible RDA fragmentation would involve the cleavage of the C-O and C-C bonds in the furanone ring, leading to the expulsion of a neutral ketene (CH₂=C=O) molecule (42 Da), resulting in a fragment ion at m/z 108 .

Data Presentation: Predicted Mass Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Notes |

| 150 | [C₈H₆O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 122 | [C₇H₆O₂]⁺˙ | Loss of neutral CO from the molecular ion. |

| 121 | [C₇H₅O₂]⁺ | Loss of a formyl radical (CHO˙). |

| 94 | [C₆H₆O]⁺˙ | Further loss of CO from the m/z 122 fragment. |

Mandatory Visualization: Mass Spectrometry Workflow & Fragmentation

Caption: A streamlined workflow for EI-MS analysis.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Part 2: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a technique based on the vibrations of atoms within a molecule.[8] When infrared radiation is passed through a sample, specific frequencies are absorbed that correspond to the vibrational frequencies of the bonds. This makes it an excellent tool for identifying the functional groups present in a molecule.[9]

Expertise & Experience: The Rationale Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the chosen sampling technique due to its simplicity and versatility. It requires minimal to no sample preparation and is suitable for solid powder samples, eliminating the need for making KBr pellets or Nujol mulls.[10][11] The crystal (often diamond or zinc selenide) provides a robust and inert surface for analysis, ensuring good contact and high-quality spectra.[12] A background spectrum is collected first to subtract any contributions from atmospheric CO₂ and water vapor, ensuring the resulting spectrum is solely from the sample.

Trustworthiness: A Self-Validating Protocol

The protocol's reliability stems from its inherent simplicity and the directness of the measurement.

-

Cleanliness: The ATR crystal must be meticulously cleaned before and after each measurement to prevent cross-contamination.[13]

-

Background Correction: A background spectrum of the clean, empty crystal is always taken immediately before the sample analysis. This accounts for instrumental and environmental absorptions.

-

Good Contact: Applying consistent pressure ensures intimate contact between the solid sample and the ATR crystal, which is critical for a strong and reproducible signal.[10][13]

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Instrument Preparation: Ensure the ATR accessory is clean and properly installed in the FTIR spectrometer.

-

Background Scan: Collect a background spectrum with nothing on the ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the this compound powder directly onto the surface of the ATR crystal.[10]

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal.[13]

-

Data Acquisition: Initiate the scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, retract the pressure arm, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.[14]

Authoritative Grounding: Spectral Interpretation

The IR spectrum of this compound will exhibit several characteristic absorption bands corresponding to its functional groups. As a non-linear molecule with 17 atoms, it has 3N-6, or 45, fundamental vibrational modes.[15][16] The most diagnostically significant are:

-

O-H Stretch (Phenolic): A prominent, broad absorption band is expected in the region of 3400-3200 cm⁻¹ . The broadness is due to intermolecular hydrogen bonding.

-

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[9]

-

C-H Stretch (Aliphatic): The CH₂ group in the furanone ring will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ region.[9]

-

C=O Stretch (Ketone): A very strong and sharp absorption band is expected for the ketone carbonyl group. Due to conjugation with the aromatic ring, this band will likely appear in the 1700-1680 cm⁻¹ region.

-

C=C Stretch (Aromatic): The stretching of the carbon-carbon bonds in the benzene ring will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Ether & Phenol): Strong C-O stretching bands are expected in the fingerprint region. The aryl-ether C-O stretch will likely appear around 1250 cm⁻¹ , and the phenolic C-O stretch around 1200 cm⁻¹ .

-

C-H Bending (Aromatic): Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3400 - 3200 | O-H stretch (phenolic) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 2950 - 2850 | Aliphatic C-H stretch | Medium to Weak |

| 1700 - 1680 | C=O stretch (conjugated ketone) | Strong, Sharp |

| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |

| 1300 - 1200 | C-O stretch (aryl ether, phenol) | Strong |

| 900 - 675 | Aromatic C-H bend (out-of-plane) | Medium to Strong |

Mandatory Visualization: IR Spectroscopy Workflow

Caption: Standard operating procedure for ATR-FTIR analysis.

Conclusion

The combined application of mass spectrometry and infrared spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. Mass spectrometry confirms the molecular weight (150 Da) and reveals fragmentation patterns consistent with its heterocyclic ketone structure. Infrared spectroscopy provides definitive evidence for the key functional groups, including the phenolic hydroxyl, the conjugated ketone carbonyl, and the aromatic ring. Together, these techniques form a validated system for confirming the identity and purity of this important chemical entity, underpinning its use in scientific and developmental applications.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. Organic Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Taylor & Francis Online. (2013, July 9). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 581(1), 83-92. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

SlideShare. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 7-HYDROXY-3(2H)-BENZOFURANONE. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols. Retrieved from [Link]

-

SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). 7-Hydroxyflavone. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Number of Vibrational Modes in a Molecule. Retrieved from [Link]

-

US EPA. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl- - Substance Details. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3(2H)-Benzofuranone. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Atomic Spectra Database. Retrieved from [Link]

-

ResearchGate. (n.d.). The IR spectrum of 7. Retrieved from [Link]

-

YouTube. (2014, January 2). Chemistry Vignettes: Vibrational Modes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzofuran. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3(2H)-Benzofuranone. NIST Chemistry WebBook. Retrieved from [Link]

-

Beilstein Archives. (n.d.). Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. Retrieved from [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C8H6O3 | CID 20037272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 6. rsc.org [rsc.org]

- 7. scispace.com [scispace.com]

- 8. edu.rsc.org [edu.rsc.org]

- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 10. agilent.com [agilent.com]

- 11. mt.com [mt.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 7-Hydroxybenzofuran-3(2H)-one: From Natural Occurrence to Synthetic Strategies and Biological Significance

This technical guide offers a comprehensive exploration of 7-Hydroxybenzofuran-3(2H)-one, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. We will delve into its discovery, natural origins, synthetic methodologies, and key analytical characteristics, providing expert insights into its relevance and potential applications.

Core Compound Identity and Significance

This compound is a benzofuranone derivative with the chemical formula C₈H₆O₃.[1] Its structure features a bicyclic system where a benzene ring is fused to a dihydrofuranone ring, with a hydroxyl group at the 7-position. This particular arrangement of functional groups imparts specific chemical and physical properties that are of interest in medicinal chemistry and natural product synthesis. The benzofuranone core is a privileged scaffold found in numerous biologically active compounds, making this compound and its analogs attractive targets for drug discovery programs.[2]

Key Molecular and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₆O₃ | PubChem[1] |

| Molecular Weight | 150.13 g/mol | PubChem[1] |

| IUPAC Name | 7-hydroxy-1-benzofuran-3-one | PubChem[1] |

| CAS Number | 19397-70-7 | ChemicalBook[3] |

Discovery and Natural Occurrence

While the specific historical discovery of this compound is not prominently documented, its structural class, the benzofuranones, is well-established in the realm of natural products.[2] These compounds are found in a variety of botanical species, often contributing to their medicinal properties.[4]

Isolation from Natural Sources

Benzofuran and its derivatives are isolated from various parts of plants, including the leaves, stems, and roots.[4] The isolation of these compounds typically involves extraction and chromatographic techniques.

Generalized Experimental Protocol for Isolation:

-

Extraction: Plant material is first dried and ground, then subjected to extraction with a suitable solvent, such as methanol or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions are further purified using column chromatography (often with silica gel) and eluted with a gradient of solvents.

-

Final Purification: High-performance liquid chromatography (HPLC) is frequently employed as a final step to isolate the pure compound.

Logical Flow of Natural Product Isolation:

Caption: A standard workflow for the isolation and purification of benzofuranones from plant sources.

Synthetic Methodologies

Chemical synthesis provides a reliable and scalable alternative to isolation from natural sources. Several synthetic routes to benzofuran-3(2H)-ones have been developed, often involving cyclization reactions.

Gold-Catalyzed Cycloisomerization

One modern approach involves the gold-catalyzed cycloisomerization of o-alkynyl phenols.[2] This method offers a flexible pathway to substituted benzofuran-3(2H)-ones.

Key Features of the Gold-Catalyzed Method:

-

Catalyst: A gold-based catalyst such as Ph₃PAuCl is employed.[2]

-

Oxidant: An oxidant like Selectfluor is often required.[2]

-

Conditions: The reaction is typically carried out in a solvent like acetonitrile at elevated temperatures.[2]

Condensation Reactions

A more traditional and widely used method is the condensation of benzofuran-3(2H)-ones with aldehydes to form aurones (2-benzylidenebenzofuran-3(2H)-ones).[5][6] This reaction can be catalyzed by either acids or bases.[7]

Experimental Protocol: Synthesis of Aurones

-

Reactant Preparation: A benzofuran-3(2H)-one (such as the 6-hydroxy derivative) is mixed with an appropriate aryl aldehyde.[6]

-

Catalyst Addition: A catalyst, for example, activated barium hydroxide or clay K10, is introduced to the reaction mixture.[6][7]

-

Reaction Conditions: The reaction can be performed under solvent-free conditions with grinding or in a solvent under microwave irradiation.[6][7]

-

Workup: The reaction mixture is typically acidified and the product is isolated by filtration or extraction.[6]

Synthesis Pathway Diagram:

Caption: Synthetic routes to benzofuran-3(2H)-ones and their subsequent conversion to aurones.

Spectroscopic and Analytical Data

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic methods.

Summary of Spectroscopic Data:

| Technique | Expected Features |

| ¹³C NMR | Signals corresponding to the carbonyl carbon, aromatic carbons, and the methylene carbon of the furanone ring.[8] |

| ¹H NMR | Resonances for the aromatic protons, the methylene protons, and the hydroxyl proton. |

| Mass Spectrometry | A molecular ion peak consistent with the compound's exact mass.[9] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups. |

Biological Activities and Potential Applications

The benzofuranone scaffold is of significant interest due to its presence in compounds with a wide array of biological activities.

-

PARP-1 Inhibition: Certain 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy.[10]

-

Antimicrobial and Anti-inflammatory Activity: Benzofuran derivatives isolated from fungi have demonstrated antibacterial and anti-inflammatory properties.[11] For example, some compounds have shown inhibitory activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus.[11]

-

Anticancer Properties: Benzofuran derivatives have been investigated for their potential as anticancer agents, with some showing cytotoxic activity against human tumor cell lines.[4]

-

Reagent in Material Science: 7-Hydroxy-3(2H)-benzofuranone has been used as a reagent in the preparation of liquid display panels.[3]

Conclusion

This compound represents a valuable molecular entity with a foundation in natural products and significant potential for synthetic elaboration. Its versatile chemical nature and the demonstrated biological activities of its derivatives underscore its importance as a scaffold for the development of new therapeutic agents and advanced materials. This guide provides a foundational understanding for researchers and developers looking to harness the potential of this intriguing compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

NIST. 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

-

PubMed. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. National Library of Medicine. Available from: [Link]

-

Xia, Z., et al. (2023). Flexible Synthesis of Benzofuranones. ChemistryViews. Available from: [Link]

-

NIST. 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols. Available from: [Link]

- Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123.

-

Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available from: [Link]

-

Semantic Scholar. An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Available from: [Link]

-

MDPI. Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Available from: [Link]

-

Atta, A., et al. (2010). Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[1]benzofuran derivatives. Arabian Journal of Chemistry.

-

ResearchGate. Synthetic Studies Towards the Preparation of 2Benzyl2-hydroxybenzofuran-3(2H)-one, the Prototype of Naturally Occurring Hydrated Auronols. Available from: [Link]

-

MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Available from: [Link]

-

SpectraBase. 7-Hydroxy-1(3H)-isobenzofuranone. Available from: [Link]

-

UNIPI. Aurones: A Golden Resource for Active Compounds. Available from: [Link]

Sources